molecular formula C18H20N6O B4448899 2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one

2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4448899
M. Wt: 336.4 g/mol
InChI Key: SHBZPNWVXHXCPG-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally characterized by a pyrido[4,3-d]pyrimidinone core, substituted with a 4-methylpiperazinyl group and a pyridin-3-ylmethyl group. It is commonly used in the development of pharmaceutical agents, particularly as a tyrosine kinase inhibitor.

Preparation Methods

The synthesis of 2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-methylpiperazinyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the pyridin-3-ylmethyl group: This can be done through alkylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazinyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves inhibition of tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of the substrate and thereby inhibiting the signaling pathways involved in cell proliferation and survival. This makes it effective in treating cancers that are driven by overactive tyrosine kinases .

Comparison with Similar Compounds

Similar compounds include other tyrosine kinase inhibitors such as:

    Imatinib: Known for its use in treating chronic myelogenous leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

    Nilotinib: A more potent inhibitor with improved efficacy against certain mutations.

2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific structural features that confer selectivity and potency against particular tyrosine kinases .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-22-7-9-23(10-8-22)18-20-12-15-16(21-18)4-6-24(17(15)25)13-14-3-2-5-19-11-14/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBZPNWVXHXCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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